molecular formula C18H14O5 B14516374 4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate CAS No. 62536-80-5

4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate

Cat. No.: B14516374
CAS No.: 62536-80-5
M. Wt: 310.3 g/mol
InChI Key: DUGVSQDPSKOGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate is a chemical compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate typically involves the condensation of 7-methoxy-4-oxo-4H-chromen-3-yl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of 4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromen-4-one derivatives .

Scientific Research Applications

4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antioxidant and antimicrobial properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its anti-inflammatory and anticancer effects. It also interacts with cellular signaling pathways, modulating the expression of genes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate is unique due to its specific substitution pattern on the chromen-4-one ring, which imparts distinct biological activities and chemical reactivity. Its methoxy and acetate groups contribute to its unique properties compared to other similar compounds .

Properties

CAS No.

62536-80-5

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

[4-(7-methoxy-4-oxochromen-3-yl)phenyl] acetate

InChI

InChI=1S/C18H14O5/c1-11(19)23-13-5-3-12(4-6-13)16-10-22-17-9-14(21-2)7-8-15(17)18(16)20/h3-10H,1-2H3

InChI Key

DUGVSQDPSKOGIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.